8-13C-Uric Acid (contains ~1.5per cent unlabelled)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

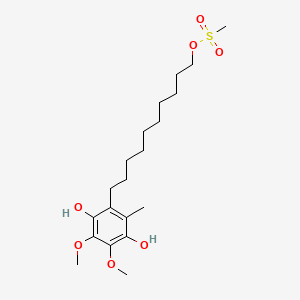

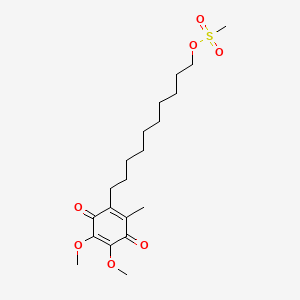

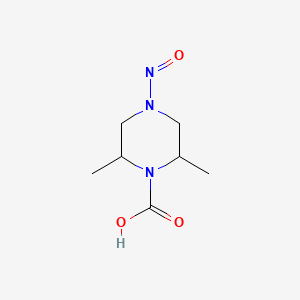

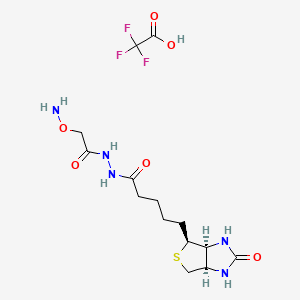

8-13C-Uric Acid is a variant of uric acid where the 8th carbon atom is a carbon-13 isotope . Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C5H4N4O3 . It forms ions and salts known as urates and acid urates, such as ammonium acid urate . Uric acid is a product of the metabolic breakdown of purine nucleotides, and it is a normal component of urine .

Synthesis Analysis

The synthesis of uric acid is through the enzyme xanthine oxidase, which oxidizes oxypurines . Uric acid is mainly produced in the liver and intestines and is excreted through the kidneys .Molecular Structure Analysis

Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C5H4N4O3 . It forms ions and salts known as urates and acid urates .Chemical Reactions Analysis

Uric acid can act as a biological marker for screening of PAH in patients . Multiple studies have indicated that reactive oxygen species (ROS) play an important role in the development of PAH .Physical And Chemical Properties Analysis

Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C5H4N4O3 . It forms ions and salts known as urates and acid urates, such as ammonium acid urate .Mecanismo De Acción

Uric acid is the end product of purine metabolism in humans . The formation of uric acid is through the enzyme xanthine oxidase, which oxidizes oxypurines . Normally a small amount of uric acid is present in the body, but when there is an excess amount in the blood, called hyperuricemia, this can lead to gout and formation of kidney stones .

Safety and Hazards

Direcciones Futuras

The monitoring of uric acid as a clinically relevant toxic biomolecule is of particular importance for the diagnosis of various syndromes and for the monitoring of patients undergoing chemotherapy or radiation therapy . Owing to its speed, low consumption of materials, high sensitivity, convenience, and the easy detection of color changes, colorimetric methods have attracted a lot of attention compared to other methods .

Propiedades

Número CAS |

139290-36-1 |

|---|---|

Fórmula molecular |

C5H4N4O3 |

Peso molecular |

169.104 |

Nombre IUPAC |

7,9-dihydro-3H-purine-2,6,8-trione |

InChI |

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i4+1 |

Clave InChI |

LEHOTFFKMJEONL-AZXPZELESA-N |

SMILES |

C12=C(NC(=O)N1)NC(=O)NC2=O |

Sinónimos |

7,9-Dihydro-1H-purine-2,6,8(3H)-trione-8-13C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.